Lysodektose

Description

Historical Context of Lysodektose Discovery and Initial Characterization

Biochemical Classification and Structural Elucidation Methodologies

This compound is classified as a chemical compound, and its precise biochemical classification would depend on its determined structure. The search results indicate a PubChem entry for "lysoDGTS 11:1" with CID 134734671, which has the chemical formula C21H39NO6. nih.gov While this entry uses a slightly different name, the presence of "lyso" suggests a potential relationship or a similar class of compounds. Assuming this compound falls into a related category, its classification would likely involve lipid or glycolipid descriptions based on the elemental composition provided for lysoDGTS 11:1. nih.gov

Structural elucidation methodologies for organic compounds like this compound rely on a combination of analytical techniques. Historically and in modern research, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for determining the arrangement of atoms within a molecule. currenta.derfi.ac.ukuib.nowiley.comegyankosh.ac.in

NMR Spectroscopy: Provides information about the carbon-hydrogen framework and the connectivity of atoms by analyzing the magnetic properties of atomic nuclei. currenta.deuib.nowiley.comegyankosh.ac.in Different types of NMR (e.g., 1H-NMR, 13C-NMR) offer complementary structural details. currenta.deegyankosh.ac.in

Mass Spectrometry: Determines the molecular weight of the compound and can provide fragmentation patterns that help piece together the structure. currenta.derfi.ac.ukuib.nowiley.comegyankosh.ac.in High-resolution MS can provide accurate mass measurements, aiding in determining the elemental composition. currenta.derfi.ac.uk

IR Spectroscopy: Helps identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation. uib.nowiley.comegyankosh.ac.in

UV-Vis Spectroscopy: Useful for detecting chromophores, which are parts of a molecule that absorb light in the UV or visible range, providing information about conjugated systems. uib.noegyankosh.ac.in

The combination and interpretation of data from these spectroscopic methods are essential for the definitive structural elucidation of complex organic molecules like those found in biological systems. wiley.comegyankosh.ac.in

Overview of this compound's Unique Position in Bacterial Metabolism Research

This compound holds a unique position in bacterial metabolism research, although specific details on its metabolic pathways are limited in the provided search results. The mention of this compound in the context of the Micrococcus luteus genome sequencing suggests an interest in understanding its fate and role within the metabolic network of this bacterium. researcher.life

Bacterial metabolism is incredibly diverse, encompassing various pathways for energy generation, biosynthesis, and the breakdown of organic compounds. nih.gov Research in this area often focuses on identifying novel metabolic intermediates and pathways that are unique to bacteria, potentially serving as targets for antimicrobial development. researchgate.netnih.govmdpi.comfrontiersin.org The suggestion that a compound like this compound could be a "novel intermediate of a previously unknown basic metabolic pathway" underscores its potential significance in expanding our understanding of bacterial biochemistry. researchgate.net Further research into this compound's synthesis, degradation, and interaction with other bacterial molecules is necessary to fully elucidate its role and unique position in bacterial metabolism.

Structure

2D Structure

Properties

CAS No. |

126077-90-5 |

|---|---|

Molecular Formula |

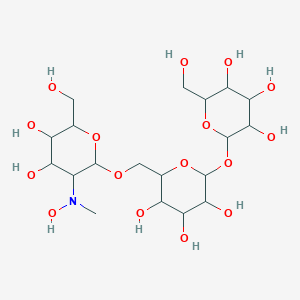

C19H35NO16 |

Molecular Weight |

533.5 g/mol |

IUPAC Name |

2-[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[hydroxy(methyl)amino]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H35NO16/c1-20(31)8-12(26)9(23)5(2-21)33-17(8)32-4-7-11(25)14(28)16(30)19(35-7)36-18-15(29)13(27)10(24)6(3-22)34-18/h5-19,21-31H,2-4H2,1H3 |

InChI Key |

LZVSAEWUJVJOLT-UHFFFAOYSA-N |

SMILES |

CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |

Canonical SMILES |

CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |

Synonyms |

6-O-(2-deoxy-2-(N-methyl)hydroxylamino-beta-glucopyranosyl)alpha,alpha-trehalose lysodektose |

Origin of Product |

United States |

Lysodektose Biosynthesis and Metabolic Integration

Postulated Biosynthetic Pathways

The precise enzymatic steps involved in lysodektose biosynthesis are not fully elucidated, but a postulated pathway involving trehalose (B1683222) has been proposed.

Hypothesis of Trehalose Transformation as a Precursor Pathway

Research suggests that trehalose may serve as a precursor in the biosynthesis of this compound. Trehalose (alpha,alpha-trehalose) is a non-reducing disaccharide of glucose ital.sp.gov.brnih.gov. Studies, particularly involving the use of labeled glucose in Micrococcus lysodeikticus, have indicated that trehalose is synthesized by the organism wikipedia.org. While trehalose itself may not be a prominent constituent of the tissue in some organisms where its precursor role is hypothesized, its incorporation of labeled precursors preceding the synthesis of a related compound supports its potential as an intermediate nih.gov. This compound is structurally related to trehalose, featuring a 2-deoxy-2-(N-methyl)-hydroxylamino-beta-D-glucopyranosyl moiety attached to the alpha,alpha-trehalose core nih.gov. This structural relationship supports the hypothesis that trehalose undergoes further enzymatic modification to yield this compound.

Identification of Intermediate Metabolites in this compound Formation

The specific intermediate metabolites between trehalose and this compound have not been definitively identified in the provided search results. However, the structural difference between trehalose and this compound suggests that the pathway would involve the modification of a glucose unit within trehalose. This likely includes steps such as deoxygenation at the 2-position, the introduction of a hydroxylamino group, and N-methylation. The identification of 6-O-(2-deoxy-2-(N-methyl)-hydroxylamino-beta-D-glucopyranosyl)-alpha,alpha-trehalose as the structure of this compound points towards intermediates that would bridge the structural gap between trehalose (alpha,alpha-glucopyranosyl alpha-D-glucopyranoside) and the final trisaccharide nih.gov. Metabolic pathways often involve a series of enzymatic reactions where a substrate is transformed through several intermediate compounds before the final product is formed byjus.comwikipedia.org.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is likely influenced by environmental factors and controlled by genetic and enzymatic mechanisms.

Environmental Factors Influencing Cellular Accumulation

While specific environmental factors directly influencing this compound accumulation are not extensively detailed in the search results, studies on bacterial metabolism and accumulation of compatible solutes provide relevant context. Bacteria accumulate compatible solutes in response to environmental stresses such as high osmolality, salinity, and low temperature to maintain cytoplasmic hydration and ensure survival researchgate.net. Trehalose, a potential precursor of this compound, is known to accumulate dramatically in microorganisms during heat shock and osmotic stress, protecting cells against thermal injury and oxygen radicals researchgate.net. An increase in this compound accumulation (up to 300%) in M. luteus cultivated in a medium with EDTA has been observed, suggesting a potential link between metal availability or related stress and this compound levels researchgate.net. This observation hints at the influence of environmental conditions on the cellular concentration of this trisaccharide. Environmental factors can significantly impact the prevalence and accumulation of various compounds in bacteria nih.govnih.gov.

Proposed Genetic and Enzymatic Regulatory Mechanisms

The biosynthesis of complex molecules in bacteria is tightly regulated at both the genetic and enzymatic levels libretexts.orgnih.gov. Genetic control can involve the induction or repression of enzyme synthesis by regulatory proteins that bind to DNA libretexts.orgnih.gov. Enzymatic regulation can occur through mechanisms such as allosteric modulation, feedback inhibition, and covalent modification, which alter enzyme activity in response to cellular signals or the presence of metabolites libretexts.orgmgcub.ac.in. Given the proposed pathway involving trehalose and subsequent modifications, the enzymes catalyzing these conversion steps would be subject to such regulatory mechanisms. For instance, enzymes involved in trehalose synthesis are known to be regulated in response to stress researchgate.net. The hypothetical enzymes responsible for deoxygenation, hydroxylamino group addition, and N-methylation during this compound formation would likely be regulated to control the rate of its synthesis based on cellular needs and environmental conditions. The LysR-type transcriptional regulators are known to control the expression of genes involved in amino acid biosynthesis and other metabolic pathways in bacteria, indicating a precedent for genetic regulation of similar processes nih.gov.

Comparative Biosynthesis Studies Across Diverse Bacterial Taxa

This compound has been specifically isolated from Micrococcus lysodeikticus nih.gov. While trehalose, its proposed precursor, is widely distributed across diverse bacterial taxa and serves various protective roles researchgate.net, the presence and biosynthesis of this compound appear to be less common based on the search results. Comparative studies focusing specifically on this compound biosynthesis across a broad range of bacterial species are not prominently featured. However, research into the biosynthesis of other unusual amino sugars and modified carbohydrates in different bacteria suggests that diverse enzymatic pathways exist for the synthesis of specialized molecules researchgate.netnih.gov. The unique structural features of this compound, particularly the N-methyl-hydroxylamino group, suggest that its biosynthetic pathway involves enzymes specific to Micrococcus lysodeikticus or closely related taxa. Comparative genomic and metabolic studies would be necessary to determine if analogous pathways or the compound itself exist in other bacterial species.

Lysodektose Chemical Reactivity and Free Radical Formation

Mechanisms of Oxidative Transformation and Radical Generation

The oxidative transformation of Lysodektose involves the loss of one electron, primarily affecting the hydroxylamino group present in its structure. This process converts the hydroxylamino functionality into a nitroxyl (B88944) radical. The formation of this radical can be induced by oxidizing conditions, including the presence of oxygenated solutions or specific oxidizing agents like potassium ferricyanide (B76249) (K3Fe(CN)6). nih.gov

Formation of Long-Lived Nitroxyl Radicals

This compound is transformed into a long-lived free radical under oxidizing conditions. nih.gov This radical is identified as a nitroxyl radical, formed through the reversible oxidation of the hydroxylamino group. The experimental observation of substantial accumulation of this intermediate nitroxyl radical during this compound oxidation is attributed, in part, to a high medium reorganization energy associated with the oxidation of the nitrosyl radical intermediate and simultaneous proton abstraction. nih.gov The stability of the resulting nitroxyl radical is a key characteristic, distinguishing it as a persistent radical species. nih.gov

Interconversion Dynamics Between Radical and Nitrone Forms

This compound undergoes a stepwise oxidation process. This oxidation leads to the formation of both a nitroxyl radical and a corresponding nitrone form. The nitrone form contains a double bond in a fragment derived from the original structure (specifically, O-N = CH2). This interconversion between the radical and nitrone forms is dynamic. The nitrone form can be reduced back to the original hydroxylamine (B1172632) form of this compound, for instance, by using reducing agents like sodium borohydride (B1222165). This reversible interconversion highlights the complex redox chemistry of this compound.

Theoretical and Computational Investigations of Redox Potentials

Theoretical and computational methods have been employed to gain deeper insights into the redox behavior of this compound and its radical formation. nih.gov These investigations provide quantitative data regarding the energy landscape and electronic properties associated with the oxidative processes. nih.gov

Quantum-Chemical Calculations of Oxidation Processes

Quantum-chemical calculations have been utilized to estimate the standard redox potentials associated with the sequential oxidation of this compound to its corresponding nitrone form. nih.gov These calculations provide theoretical values that help explain the observed chemical transformations and the conditions under which radical formation is favored. nih.gov Generalized gradient approximations (GGAs) have been noted as improving upon local spin density descriptions in such molecular calculations. nih.gov

Modeling of Hyperfine Structure in Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying the radical form of this compound. nih.gov Computational modeling of the EPR spectra of the this compound radical form has been conducted. nih.gov Quantum-chemical calculations of the hyperfine structure constants (hfc) have shown satisfactory agreement with experimental data obtained from EPR spectroscopy. nih.gov This modeling helps in understanding the distribution of the unpaired electron spin density within the radical structure.

Biological Function and Physiological Roles of Lysodektose

Proposed Involvement in Fundamental Bacterial Metabolic Pathways

Lysodektose is suggested to be a novel intermediate within a previously uncharacterized basic metabolic pathway concerning trehalose (B1683222) transformation in bacteria. researchgate.netnih.gov Trehalose, a disaccharide composed of two glucose units, is a common compatible solute and stress protectant in many organisms, including bacteria. The discovery of this compound as an intermediate indicates a potential alternative or specialized route for trehalose metabolism in certain bacterial species. researchgate.netnih.gov This proposed pathway could be a target for the development of antibacterial agents. nih.gov

Hypothesis of Siderophore Function

Evidence suggests a possible siderophore function for this compound. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to obtain iron, an essential nutrient for growth and virulence, from the environment. The observation that cultivation of M. luteus in a medium containing EDTA, a chelating agent, resulted in a significant accumulation of intracellular this compound (up to 300%) supports this hypothesis. mimedb.orgnih.gov This accumulation in response to iron limitation (induced by EDTA) is characteristic of siderophore production or uptake mechanisms. mimedb.orgnih.gov The sequencing of the M. luteus genome is anticipated to provide further insights into the metabolic fate and specific role of this compound, potentially confirming its siderophore activity. mimedb.orgnih.gov

Role in Bacterial Responses to Oxidative Stress

This compound has been shown to be involved in the response to oxidative stress in bacteria. Under oxidizing conditions, such as in oxygenated solutions or in the presence of potassium ferricyanide (B76249) (K₃Fe(CN)₆), this compound is transformed into a long-lived free radical. researchgate.netnih.govnih.gov This transformation involves a stepwise oxidation process, leading to the formation of a nitroxyl (B88944) radical and subsequently a nitrone. nih.gov Quantum-chemical calculations have been used to estimate the standard redox potentials associated with the sequential oxidation of this compound to its corresponding nitrone. researchgate.net The ability of this compound to form stable free radicals suggests a potential role in scavenging reactive oxygen species or participating in cellular redox balance. nih.gov This involvement in the interconversion between radical and nitrone forms points towards a protective mechanism against oxidative damage. nih.gov

Molecular Interactions and Cellular Localization of Lysodektose

Intracellular Fate and Persistence Studies

Detailed studies specifically tracking the intracellular fate and persistence of Lysodektose within bacterial cells are not extensively documented in the provided search results. The available information primarily pertains to its chemical transformations, such as oxidation, which could be considered part of its intracellular fate nih.govnih.govresearchgate.net. The persistence of this compound within Micrococcus lysodeikticus or other organisms under various physiological conditions requires further dedicated investigation.

Interaction Profiles with Specific Biological Agents and Environmental Factors

This compound is known to undergo oxidation, a key interaction profile that has been studied nih.govnih.govresearchgate.net. In oxygenated solutions or in the presence of oxidizing agents such as K3Fe(CN)6, this compound is transformed into a long-lived free radical nih.gov. This oxidation process is stepwise, leading to the formation of a nitroxyl (B88944) radical and subsequently a nitrone form nih.gov. The nitrone form, characterized by a double bond in the O-N=CH2 fragment, can be reduced back to the original hydroxylamine (B1172632) form using a reducing agent like sodium borohydride (B1222165) nih.gov.

This reversible redox behavior suggests that this compound may interact with other molecules within the cellular environment that are involved in oxidation and reduction processes nih.govnih.gov. It has been suggested that this property allows this compound to participate in the antioxidant defense mechanisms of the bacteria from which it is isolated nih.govnih.gov. Further research is needed to identify specific biological molecules or pathways with which this compound interacts during these redox transformations within the cell.

Studies have also utilized potassium ferricyanide (B76249) (K3Fe(CN)6) as an environmental factor to induce the oxidation of this compound in experimental settings nih.govnih.gov. This demonstrates its reactivity to external oxidizing agents.

Subcellular Distribution and Compartmentalization Within Bacterial Cells

Specific research detailing the subcellular distribution and compartmentalization of this compound within bacterial cells, such as Micrococcus lysodeikticus, is not available in the provided search results. While the compound is isolated from these bacteria nih.govnih.govresearchgate.net, its precise location within the cytoplasm, membranes, or other cellular compartments has not been described. Understanding its compartmentalization would be crucial for fully elucidating its biological function and interaction profiles.

Structure Activity Relationship Sar Studies of Lysodektose

Correlating Structural Motifs with Radical Formation Propensity

A key characteristic of Lysodektose is its ability to be converted into a stable free radical. This transformation occurs under oxidizing conditions, such as in oxygenated solutions or in the presence of oxidizing agents like K3Fe(CN)6. fishersci.ielipidmaps.org The resulting radical has been identified as a long-lived species, likely an aminoxyl or nitroxyl (B88944) radical, detectable by Electron Paramagnetic Resonance (EPR) spectroscopy at room temperature. fishersci.ielipidmaps.orgfishersci.se

The structural motif primarily implicated in this radical formation is the 2-deoxy-2-(N-methyl)hydroxylamino group attached to one of the glucopyranosyl units. This hydroxylamine (B1172632) functionality is susceptible to one-electron oxidation, leading to the formation of the corresponding nitroxyl radical. The stability and longevity of the radical form are significant features that distinguish this compound and are directly linked to the presence and environment of this specific functional group within the trisaccharide structure.

Experimental studies using EPR spectroscopy have been crucial in characterizing the radical form of this compound, including the determination of its hyperfine structure constants. fishersci.ie These constants provide information about the distribution of the unpaired electron and its interaction with nearby magnetic nuclei, offering further evidence for the radical's structure centered around the modified nitrogen atom.

| Condition | Radical Formation | Detection Method |

| Oxygenated solutions | Yes | EPR Spectroscopy |

| Presence of K3Fe(CN)6 | Yes | EPR Spectroscopy |

| In cells (with modifiers) | Yes/No (Variable) | EPR Spectroscopy |

Analysis of Functional Groups Impacting Biochemical Activity

While comprehensive studies detailing the full spectrum of this compound's biochemical activities and their precise correlation with specific functional groups are limited in the provided information, research suggests potential roles linked to its redox properties. One suggested function is participation in the antioxidant defense of Micrococcus lysodeikticus. fishersci.se The ability of this compound to be oxidized to a stable radical and potentially further to a nitrone form, and the reversibility of this process (e.g., reduction of the nitrone back to the hydroxylamine form by agents like sodium borohydride), points to its involvement in cellular redox balance. fishersci.se

Another proposed function is that of a siderophore. nih.gov This suggestion is based on the observation that cultivation of M. luteus in a medium containing EDTA, a chelating agent, resulted in a significant increase in this compound accumulation. nih.gov Siderophores are compounds that chelate iron, and the structure of this compound, particularly the presence of hydroxyl and the N-methyl hydroxylamino groups, could potentially facilitate metal binding, although direct evidence of iron chelation and the specific functional groups involved in such activity are not explicitly detailed in the search results. The persistence or decrease of intracellular this compound content in the presence of various antibiotics and other substances also indicates its involvement in cellular processes, potentially linked to its suggested roles. nih.gov

Computational Approaches in this compound SAR Analysis

Computational methods, specifically quantum-chemical calculations, have been applied to study the molecular structure and properties of this compound, contributing to the understanding of its SAR. fishersci.ie These calculations have been used to analyze the molecular structure and to estimate key parameters related to its redox behavior. fishersci.ie

One application of computational chemistry has been the estimation of the standard redox potentials associated with the sequential oxidation of this compound to its corresponding nitrone form. fishersci.ie Such calculations provide theoretical insights into the favorability of the radical formation and subsequent oxidation steps.

Furthermore, quantum-chemical calculations have been employed to model the EPR spectra of the this compound radical form. fishersci.ie By calculating the hyperfine structure constants and comparing them with experimental EPR data, researchers can validate proposed radical structures and gain a deeper understanding of the electronic and molecular structure of the radical species. fishersci.ie These computational approaches complement experimental findings by providing detailed molecular-level information that is difficult to obtain solely through experimental techniques, thereby enhancing the SAR analysis of this compound's redox properties.

Advanced Methodologies for Lysodektose Research

Spectroscopic Techniques for Characterization

Spectroscopic techniques play a crucial role in the characterization of Lysodektose, providing insights into its molecular structure and behavior, particularly its ability to form free radicals.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying free radicals and other paramagnetic species. researchgate.netunipd.itwiley-vch.de In the context of this compound research, EPR spectroscopy has been utilized to detect and analyze the long-lived free radical form that this compound can be transformed into under oxidizing conditions, such as in oxygenated solutions or in the presence of K3[Fe(CN)6]. researchgate.net

Studies have involved modeling the EPR spectra of the radical this compound form. researchgate.net These analyses have provided arguments supporting the presence of a nonequivalent proton upon the formation of an intramolecular hydrogen bond in the radical form. researchgate.net Quantum-chemical calculations of hyperfine structure constants have shown satisfactory agreement with experimental EPR data, further supporting the structural interpretations derived from the spectra. researchgate.net

EPR spectroscopy can be used in combination with spin trapping methods for the direct detection of free radicals. researchgate.net This approach has been applied in studies involving this compound, providing data that suggest functions for the substance. researchgate.net

Mass Spectrometry for Molecular Identification and Pathway Tracing

Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio. nih.govmdpi.comthermofisher.com It is widely employed in various fields, including the study of complex biological molecules and the tracing of metabolic pathways. nih.govmdpi.comnpl.co.uk

MS, often coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS), allows for the analysis of complex samples and the identification of numerous metabolites from a single measurement. nih.govmdpi.com This capability is crucial for molecular identification and can be applied to trace the downstream products of labeled substrates, aiding in the elucidation of metabolic pathways. nih.gov

While specific applications of MS for tracing this compound metabolic pathways are not detailed in the provided search results, the general capabilities of MS, particularly its sensitivity and ability to analyze complex mixtures, make it a valuable tool for identifying this compound and potentially its metabolic precursors or degradation products in biological samples. nih.govmdpi.comnpl.co.uk Advancements in MS, including high-resolution accurate-mass analyzers and imaging mass spectrometry, enhance its ability to provide detailed molecular information and spatial distribution. mdpi.comnpl.co.uknih.gov

Quantum Chemical Calculation Applications in this compound Studies

Quantum chemical calculations apply quantum mechanics to study chemical problems, providing theoretical insights into molecular structure, properties, and reactivity. taylor.edunih.govsubstack.com These calculations can complement experimental spectroscopic data by modeling molecular behavior at an electronic level. researchgate.nettaylor.edu

In the context of this compound research, quantum-chemical calculations have been used to study its molecular structure and transformations. researchgate.net Specifically, these methods have been employed to estimate the standard redox potentials involved in the sequential oxidation of this compound to the corresponding nitrone. researchgate.net

Furthermore, quantum-chemical calculations have been used to model the EPR spectra of the radical this compound form and calculate hyperfine structure constants. researchgate.net The agreement between these calculated constants and experimental EPR data has been reported as satisfactory, supporting the structural interpretations derived from EPR spectroscopy. researchgate.net These calculations have also provided insights into the energy changes during the oxidation process, helping to explain the observed accumulation of the intermediate nitroxyl (B88944) radical. researchgate.net

Lysodektose Degradation Pathways and Turnover Mechanisms

Postulated Enzymatic Hydrolysis and Catabolic Routes

The degradation of Lysodektose is initiated by autolysins, a group of enzymes that cleave various bonds within the peptidoglycan meshwork. pnas.org Lytic transglycosylases and muramidases cleave the β-(1→4) glycosidic bonds between this compound (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the glycan backbone. nih.govoup.com This action releases soluble fragments, with lytic transglycosylases generating products containing a 1,6-anhydro-MurNAc end. nih.govoup.com

These peptidoglycan fragments, such as N-acetylglucosaminyl-β-1,4-anhydro-N-acetylmuramic acid (GlcNAc-anhMurNAc) linked to peptides, are transported from the periplasm into the cytoplasm by specific permeases, most notably AmpG. uniprot.orgnih.gov

Once inside the cytoplasm, a series of enzymatic reactions catabolize the fragments:

Amidase Activity : Cytoplasmic amidases, such as AmpD, cleave the amide bond between the this compound sugar and the attached peptide stem, releasing the disaccharide. asm.org

Glucosaminidase Activity : The enzyme β-N-acetylglucosaminidase (NagZ) hydrolyzes the β-1,4 glycosidic bond, separating GlcNAc from anhydro-MurNAc. uniprot.orgnih.govnih.gov

Anhydro-MurNAc Kinase Activity : The bifunctional enzyme Anhydro-N-acetylmuramic acid kinase (AnmK) first hydrolyzes the 1,6-anhydro ring and then phosphorylates the C6 position of this compound, yielding MurNAc 6-phosphate. acs.orgnih.govasm.org

Etherase Activity : The enzyme MurNAc 6-phosphate hydrolase (also known as MurQ etherase) catalyzes the cleavage of the D-lactyl ether bond unique to this compound. nih.govuni-konstanz.de This reaction releases D-lactate and generates N-acetylglucosamine-6-phosphate (GlcNAc-6-P). acs.orguni-konstanz.denih.gov

The final product, GlcNAc-6-P, can then enter central metabolic pathways, such as glycolysis, or be channeled back into peptidoglycan biosynthesis. acs.orgpnas.org

Table 1: Key Enzymes in this compound Degradation in E. coli

| Enzyme | Abbreviation | Function | Substrate | Product(s) |

|---|---|---|---|---|

| Lytic Transglycosylase | LT | Cleaves glycan backbone in periplasm | Peptidoglycan | GlcNAc-anhMurNAc-peptides |

| Anhydromuropeptide Permease | AmpG | Transports fragments into cytoplasm | GlcNAc-anhMurNAc-peptides | Cytoplasmic GlcNAc-anhMurNAc-peptides |

| N-acetylmuramyl-L-alanine amidase | AmpD | Removes peptide stem from MurNAc | GlcNAc-anhMurNAc-peptides | GlcNAc-anhMurNAc + peptide |

| β-N-acetylglucosaminidase | NagZ | Cleaves disaccharide | GlcNAc-anhMurNAc | GlcNAc + anhydro-MurNAc |

| Anhydro-N-acetylmuramic acid kinase | AnmK | Opens anhydro ring and phosphorylates MurNAc | anhydro-MurNAc | MurNAc 6-phosphate |

| MurNAc 6-phosphate hydrolase (etherase) | MurQ | Cleaves lactyl ether bond | MurNAc 6-phosphate | GlcNAc-6-phosphate + D-lactate |

**8.2. Theoretical Frameworks for this compound Breakdown

The breakdown of this compound is an integral part of the highly efficient bacterial cell wall recycling pathway. In E. coli, this system is remarkably effective, reusing components from over 60% of the sidewall peptidoglycan that is degraded during growth. nih.gov

The enzymatic mechanism of the key etherase, MurQ, has been studied in detail. It is proposed to follow a two-step lyase-type reaction mechanism. nih.gov The process begins with the enzyme-catalyzed opening of the MurNAc 6-phosphate ring to form a C1 aldehyde, which acidifies the proton at the C2 position. nih.gov An active site residue then deprotonates C2, leading to a resonance-stabilized enolate anion. nih.gov This facilitates the β-elimination of the D-lactic acid substituent, proceeding through a 2,3-unsaturated sugar intermediate. nih.govnih.gov Subsequently, water is added to this intermediate, yielding the final products: N-acetylglucosamine 6-phosphate and D-lactate. nih.govnih.gov Mechanistic studies support this model, showing the cleavage of the C2-H bond and the incorporation of a solvent-derived oxygen atom at the C3 position of the product. acs.org

The transport of this compound-containing fragments across the cytoplasmic membrane is an active process. The AmpG permease, a member of the major facilitator superfamily (MFS) of transporters, functions as a single-component permease that depends on the proton motive force. uniprot.orgnih.gov Its activity can be inhibited by compounds like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which disrupt this force. nih.govnih.gov

Regulatory Mechanisms Governing this compound Turnover in Bacterial Systems

The turnover of this compound is a tightly regulated process to ensure a balance between cell wall degradation and synthesis, thereby maintaining cellular integrity. nih.gov The activity of autolysins, the enzymes that initiate degradation, must be precisely controlled to prevent excessive, unchecked cell wall breakdown, which could lead to cell lysis. pnas.org

Regulation occurs at multiple levels, including transcriptional control of the genes encoding the recycling enzymes. In E. coli, the expression of the murQ gene, which encodes the MurNAc 6-phosphate etherase, is regulated by the transcriptional repressor MurR and the Catabolite Activator Protein (CAP). nih.gov High-level expression of murQ is necessary for the cell to use external MurNAc as a primary carbon and energy source. nih.gov In contrast, a low, constitutive level of expression is sufficient for the internal recycling of peptidoglycan fragments released during normal cell growth. nih.gov

The transport of peptidoglycan fragments itself is a regulatory checkpoint. The AmpG permease plays a crucial role not only in recycling but also in the induction of β-lactamase expression in many Gram-negative bacteria. nih.govoup.com When bacteria are exposed to β-lactam antibiotics, the rate of peptidoglycan degradation increases, leading to an accumulation of this compound-containing fragments in the periplasm. oup.com The transport of these fragments into the cytoplasm by AmpG acts as a signal that triggers the expression of resistance enzymes like AmpC β-lactamase. oup.comasm.org

Furthermore, the activity of the peptidoglycan hydrolases themselves is subject to regulation through various mechanisms, including protein-protein interactions, subcellular localization, and substrate availability, ensuring that their potentially lethal degradative activity is confined to specific sites and times during the cell cycle. pnas.orgasm.org

Future Research Directions and Emerging Paradigms

Unraveling the Complete Lysodektose Metabolic Network

A significant frontier in this compound research is the comprehensive mapping of its metabolic network. Currently, detailed pathways for the biosynthesis and degradation of this compound have not been extensively documented. Future investigations will need to focus on identifying the enzymatic machinery and genetic underpinnings responsible for its formation and breakdown within Micrococcus lysodeikticus.

Key research questions to address include:

Biosynthesis: What are the precursor molecules and the sequence of enzymatic reactions leading to the synthesis of 6-O-(2-deoxy-2-(N-methyl)hydroxilamino-beta-D-glucopyranosyl)-alpha-alpha-trehalose? Identifying the specific glycosyltransferases and other modifying enzymes will be crucial.

Degradation: How is this compound catabolized by the bacterium? Uncovering the specific glycosidases or other enzymes involved in its breakdown will provide insights into its turnover and potential roles in cellular homeostasis.

Regulation: What are the regulatory mechanisms that control the flux through the this compound metabolic pathway? This includes understanding transcriptional regulation of the relevant genes and allosteric regulation of the enzymes involved.

To achieve this, a combination of classical biochemical techniques and modern metabolomics approaches will be indispensable. Isotope labeling studies, for instance, can trace the flow of metabolic precursors into the this compound molecule. Concurrently, generating targeted knockouts of candidate genes in Micrococcus lysodeikticus and analyzing the subsequent metabolic profiles will be a powerful strategy to pinpoint the genetic determinants of its metabolism.

Advanced Structural and Dynamic Characterization

A complete understanding of this compound's function is intrinsically linked to a detailed knowledge of its three-dimensional structure and conformational dynamics. While its basic chemical structure is known, high-resolution structural information remains elusive. Advanced analytical techniques are required to move beyond a static two-dimensional representation to a dynamic three-dimensional model.

Prospective analytical approaches include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including two-dimensional techniques such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms, the stereochemistry of glycosidic linkages, and the through-space proximity of different parts of the molecule. These data are fundamental for building an accurate 3D model of its predominant solution-state conformation.

Mass Spectrometry (MS): Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to confirm its molecular weight and fragmentation patterns, further corroborating its chemical structure.

By integrating the data from these techniques, researchers can construct a robust model of this compound's structure. Understanding its conformational flexibility will be key to comprehending how it interacts with other molecules, such as enzymes or reactive oxygen species, in its role as an antioxidant.

Systems Biology Approaches to this compound Function and Regulation

To appreciate the full biological context of this compound, it is essential to move from a reductionist view to a holistic, systems-level perspective. A systems biology approach aims to integrate various layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of how this compound function is regulated and how it, in turn, influences the broader cellular network of Micrococcus lysodeikticus.

Future research in this area should focus on:

Integrated 'Omics' Analysis: By subjecting Micrococcus lysodeikticus to various environmental conditions (e.g., oxidative stress) and performing multi-omics analysis, researchers can identify correlations between the levels of this compound and changes in gene expression, protein abundance, and the wider metabolome. This can reveal novel functional roles and regulatory connections.

Metabolic Modeling: The development of a genome-scale metabolic model for Micrococcus lysodeikticus that includes the this compound metabolic pathway would be a powerful predictive tool. Such a model could be used to simulate metabolic fluxes and predict how perturbations in this compound metabolism might impact other cellular processes.

Network Biology: Analyzing the interaction networks of the enzymes and genes involved in this compound metabolism can provide insights into their functional modules and regulatory hubs. This can help to understand how the synthesis and degradation of this compound are coordinated with other cellular activities.

Through these systems-level investigations, the scientific community can begin to piece together the complete puzzle of this compound's role in the physiology and stress-response mechanisms of Micrococcus lysodeikticus, paving the way for a deeper understanding of this unique microbial metabolite.

Q & A

Q. Table 1: Key Parameters for this compound Assays

| Parameter | Recommended Standard | Rationale |

|---|---|---|

| Temperature | 37°C ± 0.5°C | Mimics physiological conditions |

| pH Range | 6.8–7.4 | Stability of this compound in buffer |

| Incubation Time | 24–72 hrs | Time-dependent enzyme saturation observed in |

How should researchers address contradictions in this compound toxicity data across studies?

Methodological Answer:

Contradictions often arise from methodological variability. Conduct a sensitivity analysis to isolate confounding factors:

Compare Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or culture media composition may alter toxicity thresholds.

Validate via Orthogonal Methods : If one study reports apoptosis via TUNEL assay and another disputes it using flow cytometry, perform both assays to reconcile discrepancies .

Meta-Analysis : Pool raw datasets (if available) to statistically assess heterogeneity using tools like RevMan or R Metafor. Adjust for publication bias with funnel plots .

What advanced statistical models are suitable for analyzing this compound dose-response relationships?

Methodological Answer:

For non-linear responses, use:

- Hill Equation : Models enzyme cooperativity: , where = Hill coefficient, = dissociation constant.

- Mixed-Effects Models : Account for variability in multi-lab studies by treating lab ID as a random effect .

- Machine Learning : Train random forest models on high-throughput screening data to predict IC₅₀ values under novel conditions (e.g., hypoxia) .

Advanced Consideration : Validate models via k-fold cross-validation to avoid overfitting. Report 95% confidence intervals for all parameters .

How can researchers integrate multi-omics data to study this compound’s mechanism of action?

Methodological Answer:

Adopt a systems biology workflow :

Transcriptomics : Use RNA-seq to identify differentially expressed genes post-Lysodektose exposure.

Proteomics : Pair with LC-MS/MS to correlate protein abundance changes, focusing on pathways like apoptosis or oxidative stress.

Metabolomics : Apply NMR or GC-MS to track metabolite shifts (e.g., ATP/ADP ratios).

Network Analysis : Build interaction networks (e.g., STRING DB) to pinpoint hub nodes (e.g., Caspase-3) for functional validation .

Q. Table 2: Cross-Validation Strategies for Multi-Omics Data

| Data Type | Validation Method | Example Application |

|---|---|---|

| Transcriptomics | qRT-PCR (≥5 genes) | Confirm RNA-seq hits |

| Proteomics | Western Blot | Verify LC-MS/MS data |

| Metabolomics | Isotope Tracing | Validate flux changes |

What ethical and methodological standards apply to this compound research involving animal models?

Methodological Answer:

Adhere to ARRIVE 2.0 guidelines for in vivo studies:

- Sample Size Justification : Use power analysis (e.g., G*Power) to determine minimum animal numbers.

- Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss).

- Blinding : Assign treatment groups randomly and blind experimenters during data collection.

- Data Transparency : Publish raw physiological data (e.g., serum biomarkers) in repositories like Zenodo .

How can researchers optimize this compound synthesis protocols to minimize batch-to-batch variability?

Methodological Answer:

Implement Quality by Design (QbD) principles :

Critical Process Parameters (CPPs) : Identify temperature, pH, and catalyst concentration as key variables via factorial design experiments.

Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to detect impurities in real time.

Stability Testing : Store batches under accelerated conditions (40°C/75% RH) and quantify degradation products monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.